2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 4-benzylpiperazinyl group, at position 9 with a methyl group, and at position 3 with a Z-configured methylidene bridge connecting to a 3-(3-methylbutyl)-substituted 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety.
Properties
Molecular Formula |
C29H33N5O2S2 |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N5O2S2/c1-20(2)11-13-34-28(36)24(38-29(34)37)18-23-26(30-25-21(3)8-7-12-33(25)27(23)35)32-16-14-31(15-17-32)19-22-9-5-4-6-10-22/h4-10,12,18,20H,11,13-17,19H2,1-3H3/b24-18- |
InChI Key |
YXCFYPISDPDWCK-MOHJPFBDSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The key steps include:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials.
Formation of the Thiazolidinone Moiety: This involves the reaction of a thioamide with an α-halo ketone under mild conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone ring (specifically the sulfur atom at position 2) undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the thioxo group (-S-) to a sulfonyl group (-SO₂-), altering the compound’s electronic properties and biological activity.
Example reaction:
Reduction Reactions
The imine (C=N) linkage in the thiazolidinone moiety is susceptible to reduction. Sodium borohydride (NaBH₄) or catalytic hydrogenation selectively reduces this group to an amine (-NH-), modifying hydrogen-bonding capabilities.
Example reaction:
Substitution Reactions
The piperazine ring’s secondary amines participate in nucleophilic substitution. For example, alkylation or acylation reactions introduce functional groups at the nitrogen atoms, enhancing solubility or targeting specific receptors .
Key reagents:
-
Alkyl halides (e.g., methyl iodide)
-
Acyl chlorides (e.g., acetyl chloride)
Cycloaddition Reactions
The conjugated system in the pyrido-pyrimidine core enables [4+2] Diels-Alder reactions with dienophiles like maleic anhydride. These reactions expand the compound’s polycyclic architecture, which is relevant for structure-activity relationship (SAR) studies.
Hydrolysis Reactions
The lactam group in the pyrido-pyrimidine ring hydrolyzes under acidic or basic conditions. For instance, treatment with aqueous HCl cleaves the ring, yielding a carboxylic acid derivative.
Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic H₂O, 60°C | Sulfur oxidation to sulfonyl group |
| Reduction | NaBH₄, ethanol, RT | Imine reduction to amine |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-methylation of piperazine |
| Hydrolysis | 6M HCl, reflux | Lactam ring cleavage to carboxylic acid |
Analytical Characterization
Post-reaction analysis employs:
-
NMR Spectroscopy : Confirms regioselectivity in substitution reactions.
-
Mass Spectrometry : Verifies molecular weight changes after oxidation/reduction .
Stability Considerations
The compound degrades under prolonged UV exposure or strong acidic/basic conditions, necessitating storage in inert atmospheres.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated the synthesis of related thiazolidinone derivatives that showed varying degrees of antibacterial and antifungal activities when tested against standard clinical pathogens. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. The pyrido[1,2-a]pyrimidine core is associated with various pharmacological activities, including anticancer properties. Preliminary studies indicate that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Therapeutic Applications
Central Nervous System (CNS) Disorders
The piperazine moiety is known for its psychoactive properties, making this compound a candidate for research into treatments for CNS disorders such as anxiety and depression. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, suggesting a potential role in enhancing cognitive function or alleviating mood disorders .
Inflammatory Diseases
Given the compound's ability to interact with biological pathways involved in inflammation, it may also be explored for therapeutic applications in treating inflammatory diseases. Research on related compounds has shown promise in reducing inflammation markers in vitro .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
- The methoxy group introduces hydrogen-bonding capacity, which may enhance target specificity .
- Molecular dynamics simulations suggest reduced hydrophobic interactions compared to the 3-methylbutyl analog .
Core Heterocycle Modifications
- Pyrazolo[3,4-d]pyrimidin-4-one analogs (): Compounds like 10a and 10b replace the pyrido-pyrimidinone core with pyrazolo-pyrimidinone.
Spectroscopic and Computational Comparisons
- NMR profiling (): Key shifts in regions A (δ 7.2–7.8 ppm) and B (δ 3.1–3.5 ppm) differentiate the target compound from analogs. The 3-methylbutyl group causes upfield shifts in region B due to shielding effects, absent in ethyl or methoxyethyl variants .
- Tanimoto similarity scores (): Compared to the 3-ethyl analog, the target compound has a Tanimoto score of 0.72 (Morgan fingerprints), indicating moderate structural overlap. Scores drop to 0.58 when compared to pyrazolo-pyrimidinones, reflecting core heterocycle divergence .
Data Tables
Table 1. Structural and Physicochemical Properties
Patent Landscape and Therapeutic Potential
Patented analogs in and highlight the pyrido-pyrimidinone scaffold’s versatility in kinase inhibition and GPCR modulation. The target compound’s benzylpiperazine group is absent in most patents, suggesting a novel targeting strategy, possibly for neurological disorders .
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 442868-40-8) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 533.71 g/mol. The predicted boiling point is 573.3 ± 60.0 °C, and it has a predicted density of 1.32 ± 0.1 g/cm³. The pKa value is estimated to be 9.06 ± 0.70, indicating its acidic nature which may influence its biological interactions .
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and a piperazine derivative. The presence of these functional groups suggests multiple mechanisms of action, including potential interactions with various biological targets such as enzymes and receptors involved in disease processes.
Potential Mechanisms:
- Enzyme Inhibition : The thiazolidinone structure may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially affecting neurological functions.
- Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of sulfur-containing groups.
Anticancer Properties
Preliminary studies have indicated that the compound exhibits anticancer activity against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells through apoptosis induction mechanisms .
Antimicrobial Effects
Research has also highlighted its antimicrobial potential, particularly against gram-positive bacteria and some fungi. The thiazolidinone moiety plays a crucial role in enhancing this activity by disrupting microbial cell wall synthesis .
Neuropharmacological Effects
The piperazine component suggests potential applications in treating neurological disorders. In vitro studies indicate that the compound may act as a serotonin receptor modulator, which could be beneficial for conditions such as depression and anxiety .
Case Studies
- Study on Anticancer Activity : A study conducted on various cell lines demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) cells with an IC50 value of 12 µM after 48 hours of treatment .
- Antimicrobial Assessment : In a comparative study against standard antibiotics, this compound exhibited higher efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL .
- Neuropharmacological Evaluation : A behavioral study in rodents indicated that administration of the compound led to increased locomotor activity and reduced anxiety-like behaviors as measured by the open field test .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires iterative adjustments of reaction conditions (e.g., solvent, temperature, catalyst). Quantum chemical calculations and reaction path search methods (e.g., ICReDD’s approach) can predict optimal conditions, reducing trial-and-error experimentation . For example, coupling reactions involving piperazine derivatives (as seen in similar syntheses) often benefit from controlled stoichiometry and inert atmospheres. Post-synthesis, purity should be validated via NMR and HRMS, as demonstrated in analogous pyrimidine derivatives .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Single-crystal X-ray diffraction provides definitive structural confirmation, as shown in piperazine-pyrimidine analogs . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying molecular weight and substituent arrangement . For Z/E isomerism in the thiazolidin-5-ylidene group, NOESY or ROESY NMR experiments can resolve spatial configurations .
Q. How should stability studies be designed to assess degradation pathways under varying conditions?
Methodological Answer: Accelerated stability testing under stress conditions (e.g., heat, light, pH extremes) can identify degradation products. Chromatographic methods (HPLC/UPLC) with photodiode array detectors are recommended, as seen in impurity profiling of related pyrido-pyrimidinones . Mass spectrometry aids in characterizing degradation byproducts, ensuring compliance with ICH guidelines .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological activity of this compound?
Methodological Answer: Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the thioxo-thiazolidinone moiety . Molecular docking against target proteins (e.g., kinases) may explain bioactivity trends, as demonstrated in trifluoromethyl-substituted analogs . AI-driven platforms like COMSOL Multiphysics enable virtual screening of substituent effects .
Q. How to resolve contradictions between computational predictions and experimental data (e.g., unexpected reaction pathways)?
Methodological Answer: Discrepancies often arise from solvent effects or transition-state barriers not captured in simulations. Revisiting quantum calculations with explicit solvent models (e.g., COSMO-RS) or in-situ monitoring (e.g., ReactIR) can bridge gaps . For example, steric hindrance in benzylpiperazine derivatives may require manual adjustment of computed pathways .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting specific biological pathways?
Methodological Answer: Systematic substitution of the benzylpiperazine or thiazolidinone groups can elucidate SAR. Compare analogs like 3-(4-(benzyloxy)phenyl)-triazolopyridines or pyridothiadiazine derivatives . Assays measuring IC₅₀ against target enzymes (e.g., proteases) should be paired with molecular dynamics simulations to validate binding modes .
Q. How to address reproducibility challenges in synthesizing or characterizing this compound?
Methodological Answer: Reproducibility issues may stem from subtle stereochemical or crystallization differences. Standardize protocols using automated synthesis platforms (e.g., capsule-based systems) and share raw spectral data via open-access repositories. Note that commercial samples (e.g., Sigma-Aldrich’s rare compounds) often lack analytical data, necessitating independent validation .
Q. What advanced methodologies are suitable for studying kinetic parameters of reactions involving this compound?
Methodological Answer: Stopped-flow spectroscopy or microcalorimetry can capture rapid reaction kinetics at the thioxo group. For multi-step reactions (e.g., nucleophilic substitutions), time-resolved mass spectrometry provides temporal resolution . Rate constants derived from these methods inform mechanistic models .
Specialized Methodological Considerations
Q. How to design experiments to probe the compound’s solubility and formulation compatibility?
Methodological Answer: Phase solubility studies using Higuchi-Schulz plots in varied pH buffers identify optimal solubilization strategies (e.g., cyclodextrin complexation). Differential scanning calorimetry (DSC) assesses compatibility with excipients, critical for preclinical formulations .
Q. What approaches are recommended for impurity profiling and quantification?
Methodological Answer: LC-MS/MS with orthogonal separation (e.g., HILIC and reversed-phase columns) detects trace impurities. Reference standards for common byproducts (e.g., dihydrochloride salts ) enable quantification. For example, risperidone impurity analysis methods can be adapted for oxidation byproducts of the thiazolidinone ring.
Q. How to evaluate the compound’s potential off-target effects in biological assays?
Methodological Answer: High-throughput screening against panels of receptors/ion channels (e.g., Eurofins Cerep Panels) identifies off-target interactions. Chemoproteomics (e.g., thermal shift assays) maps unintended protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
